1,1-Dimethylindan-5-ol As The Exclusive Phenolic Intermediate In mGluR2 PAM SAR218645 Synthesis Versus 3,3-Dimethylindan-5-ol
1,1-Dimethylindan-5-ol is documented in peer-reviewed literature as the specific phenolic intermediate used to construct SAR218645, while 3,3-dimethylindan-5-ol has no reported role in any mGluR2 PAM synthesis [1]. In the published protocol, 1,1-dimethylindan-5-ol (0.4 g, 2.47 mmol) undergoes Williamson etherification with a chiral oxazolopyrimidinyl tosylate to yield the final drug candidate. This regioisomeric specificity arises because the 1,1-dimethyl substitution pattern positions the phenolic oxygen for optimal coupling to the oxazolopyrimidine warhead, a geometry not achievable with the 3,3-dimethyl isomer [1].
| Evidence Dimension | Documented use as intermediate in mGluR2 PAM synthesis |
|---|---|
| Target Compound Data | Explicitly used in SAR218645 synthesis; 1,1-dimethylindan-5-ol (0.4 g, 2.47 mmol) coupled to chiral oxazolopyrimidinyl tosylate (0.8 g) in CH₃CN with Cs₂CO₃ under reflux |
| Comparator Or Baseline | 3,3-Dimethylindan-5-ol: No reported use in any mGluR2 PAM synthetic route |
| Quantified Difference | Qualitative binary: Target compound is the sole reported phenolic intermediate in this therapeutically relevant synthetic pathway; 3,3-isomer has zero literature precedent in this context |
| Conditions | SAR218645 synthetic protocol: anhydrous acetonitrile, cesium carbonate, reflux 1 h; Scientific Reports 2016, 6, 35320 |
Why This Matters
For procurement supporting mGluR2 PAM drug discovery or SAR218645 analog programs, only 1,1-dimethylindan-5-ol is validated in the published synthetic route; substituting the 3,3-isomer introduces unvalidated structural variables with no literature precedent for successful coupling.
- [1] Griebel, G.; Pichat, P.; Boulay, D.; Naimoli, V.; Potestio, L.; Feathers, R. et al. The mGluR2 positive allosteric modulator, SAR218645, improves memory and attention deficits in translational models of cognitive symptoms associated with schizophrenia. Scientific Reports 2016, 6, 35320. Synthesis: 1,1-dimethyl-indan-5-ol (3) coupled via Williamson etherification. View Source
